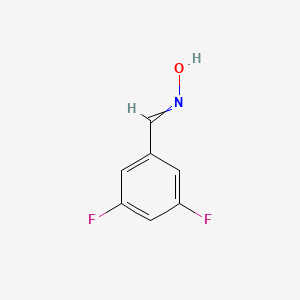

3,5-Difluorobenzaldehyde oxime

Description

Evolution of Oxime Chemistry in Organic Synthesis

Oxime chemistry has been a fundamental area of study in organic synthesis for over a century, with the first synthesis of an oxime reported in the 19th century. numberanalytics.comnumberanalytics.com Oximes, characterized by the C=N-OH functional group, are derivatives of aldehydes and ketones and have historically been recognized for their versatility as intermediates in the synthesis of a wide array of organic compounds, including amines, nitriles, and various heterocyclic structures. numberanalytics.com Their formation, typically through the condensation reaction of a carbonyl compound with hydroxylamine (B1172632), is a robust and well-established transformation. wikipedia.org

The significance of oximes in organic synthesis lies in their ability to undergo a variety of transformations. numberanalytics.com One of the most notable reactions is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, a precursor to Nylon 6. wikipedia.org

In recent years, the field has seen a renaissance, particularly with the exploration of oxime radicals. d-nb.info These reactive intermediates have opened up new avenues for oxidative cyclization reactions, leading to the synthesis of functionalized isoxazolines, isoxazoles, and cyclic nitrones. d-nb.infonih.gov Despite their long history, the full synthetic potential of oximes continues to be unveiled, with ongoing research focusing on developing new catalysts and reaction methodologies to enhance their utility in creating complex molecules with high efficiency and selectivity. numberanalytics.com

Strategic Incorporation of Fluorine in Organic Molecules: A Review of its Influence on Reactivity and Selectivity

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. chinesechemsoc.orgnumberanalytics.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. chinesechemsoc.orgnih.gov It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The strategic placement of fluorine can influence a molecule's:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug. chinesechemsoc.orgmdpi.com

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, affecting its ability to cross cell membranes. chinesechemsoc.orgnih.gov

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding and multipolar interactions, with biological targets, thereby enhancing binding affinity and potency. nih.gov

Reactivity: The strong electron-withdrawing inductive effect of fluorine can activate aromatic rings towards nucleophilic substitution, a reaction that is often difficult to achieve with non-fluorinated analogues. core.ac.uk This altered reactivity provides new synthetic pathways. core.ac.uk

The development of new fluorination methods is an active area of research, with a focus on achieving site-selective incorporation of fluorine. numberanalytics.comcas.cn Advances in catalytic methods, including the use of transition metals and photoredox catalysis, have expanded the toolkit for synthesizing a diverse range of fluorinated compounds. mdpi.comcas.cn

Positioning of 3,5-Difluorobenzaldehyde (B1330607) Oxime within Fluorinated Oxime Research

3,5-Difluorobenzaldehyde oxime holds a specific and important position within the field of fluorinated oxime research. It serves as a key building block and a subject of study for understanding the interplay between the oxime functionality and the effects of fluorine substitution.

The synthesis of this compound is typically achieved through the reaction of 3,5-difluorobenzaldehyde with hydroxylamine. jocpr.com The presence of two fluorine atoms on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, which can facilitate the oxime formation reaction.

Research on fluorinated benzaldoximes, including the 3,5-difluoro derivative, has been driven by the hypothesis that the introduction of fluorine atoms can enhance the biological properties of the parent compound. jocpr.com For instance, studies have explored the antimycobacterial properties of a range of fluorinated benzaldoximes. jocpr.com While often considered as intermediates, the biological activities of oximes themselves are an area of growing interest. jocpr.com

Furthermore, this compound is a valuable intermediate for the synthesis of more complex fluorinated molecules. smolecule.com The oxime group can be transformed into other functional groups, while the difluorinated phenyl ring provides the desired electronic and steric properties imparted by the fluorine atoms. The study of such compounds contributes to a deeper understanding of how fluorination patterns influence reactivity and biological activity, guiding the design of new pharmaceuticals and agrochemicals. smolecule.com

Physicochemical Properties of 3,5-Difluorobenzaldehyde and its Oxime

The properties of 3,5-Difluorobenzaldehyde and its corresponding oxime are foundational to their application in synthesis.

| Property | 3,5-Difluorobenzaldehyde | This compound |

| CAS Number | 32085-88-4 chemical-suppliers.euguidechem.com | 677728-83-5 chemsrc.comsigmaaldrich.com |

| Molecular Formula | C₇H₄F₂O chemical-suppliers.euguidechem.com | C₇H₅F₂NO chemsrc.com |

| Molecular Weight | 142.10 g/mol | 157.12 g/mol sigmaaldrich.com |

| Physical Appearance | Clear light green liquid chemical-suppliers.euguidechem.com | Solid sigmaaldrich.com |

| Melting Point | Not specified in provided results | 87-89 °C jocpr.com |

| UV (EtOH, λmax, nm) | Not specified in provided results | 255 jocpr.com |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 3,5-Difluorobenzaldehyde with a hydroxylamine salt.

| Reagents Used | Reaction Conditions | Yield |

| 3,5-Difluorobenzaldehyde, Hydroxylamine sulfate | In the presence of sodium acetate (B1210297) in methanol (B129727) jocpr.com | 73.5% jocpr.com |

The precursor, 3,5-Difluorobenzaldehyde, can be synthesized via the oxidation of 3,5-difluorotoluene.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |

InChI Key |

NINQBDWXDZJNJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluorobenzaldehyde Oxime

Precursor Synthesis: Advanced Approaches to 3,5-Difluorobenzaldehyde (B1330607)

The creation of 3,5-difluorobenzaldehyde can be achieved through various advanced chemical pathways, including catalytic reduction and organometallic routes.

A primary method for synthesizing 3,5-difluorobenzaldehyde is through the catalytic reduction of 3,5-difluorobenzonitrile (B1349092). chemicalbook.comprepchem.comgoogle.com This process typically employs a Raney nickel catalyst. chemicalbook.comprepchem.comprepchem.com In one approach, a mixture of 3,5-difluorobenzonitrile and a Raney alloy is refluxed in 90% formic acid for two hours. chemicalbook.comprepchem.com Following filtration and extraction, this method yields 3,5-difluorobenzaldehyde as a yellow oil. chemicalbook.comprepchem.com

Another documented procedure involves reacting 3,5-difluorobenzonitrile with a Raney Ni-Al alloy in 75% formic acid within an autoclave. google.com The reaction is heated to 70°C under nitrogen pressure, after which hydrogen gas is introduced. google.com The mixture is kept at this temperature and pressure for 10 hours. google.com Subsequent cooling, filtration, and extraction with toluene (B28343) result in the isolation of 3,5-difluorobenzaldehyde. google.com The use of Raney nickel is also noted in the hydrogenation of 3,5-difluorobenzonitrile in methanol (B129727) saturated with ammonia, although this specific example leads to the formation of 3,5-difluorobenzylamine. prepchem.com

It is worth noting that catalytic reduction is a versatile technique, with catalysts like platinum, palladium, or copper also being viable for similar reductions, often supported on materials like alumina (B75360) or carbon. googleapis.comgoogleapis.com The choice of catalyst and reaction conditions, such as temperature and pressure, can be tailored to optimize the yield and selectivity of the desired aldehyde product. googleapis.comgoogleapis.com

Table 1: Catalytic Reduction of 3,5-Difluorobenzonitrile

| Catalyst | Reducing Agent/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Raney alloy | 90% Formic acid | Reflux | 2 hours | 55% | chemicalbook.comprepchem.com |

Note: The table provides a summary of reaction conditions and yields for the synthesis of 3,5-difluorobenzaldehyde from 3,5-difluorobenzonitrile via catalytic reduction.

Organometallic reagents provide an alternative and effective pathway to 3,5-difluorobenzaldehyde. The Grignard reaction, a classic method for forming carbon-carbon bonds, is a prominent example. pressbooks.pubmasterorganicchemistry.comorganic-chemistry.orgbyjus.com This process typically starts with the formation of a Grignard reagent from an aryl halide. In the case of 3,5-difluorobenzaldehyde synthesis, 3,5-difluoro-1-bromobenzene is reacted with magnesium turnings in tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide. prepchem.com

Once the Grignard reagent is formed, it is treated with an electrophile to introduce the aldehyde functionality. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of DMF. masterorganicchemistry.com Subsequent acidic workup with hydrochloric acid yields 3,5-difluorobenzaldehyde. Another variation of this method involves the use of N-methylformanilide as the formylating agent. prepchem.com

Table 2: Organometallic Synthesis of 3,5-Difluorobenzaldehyde

| Organometallic Reagent | Starting Material | Electrophile | Solvent | Reference |

|---|---|---|---|---|

| 3,5-difluorophenylmagnesium bromide | 3,5-difluoro-1-bromobenzene | N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) | |

| 3,5-difluorophenylmagnesium bromide | Not specified | N-methylformanilide | Diethyl ether / Tetrahydrofuran | prepchem.com |

Note: This table outlines key components in the organometallic synthesis of 3,5-difluorobenzaldehyde.

Reactivity and Transformations of 3,5 Difluorobenzaldehyde Oxime in Advanced Organic Synthesis

Generation and Synthetic Utility of Nitrile Oxides

The transformation of aldoximes into nitrile oxides is a fundamental process in organic synthesis, providing a powerful entry into a variety of heterocyclic compounds. 3,5-Difluorobenzaldehyde (B1330607) oxime serves as a valuable precursor for the corresponding 3,5-difluorobenzonitrile (B1349092) oxide, a reactive 1,3-dipole.

In Situ Generation of Nitrile Oxides from 3,5-Difluorobenzaldehyde Oxime

The direct isolation of nitrile oxides can be challenging due to their propensity to dimerize. Therefore, in situ generation methods are commonly employed, where the nitrile oxide is formed and immediately consumed in the presence of a reaction partner. A prevalent method for generating nitrile oxides from aldoximes involves oxidation. For instance, this compound can be converted to 3,5-difluorobenzonitrile oxide using various oxidizing agents.

One common laboratory method involves the use of chlorinating agents like N-chlorosuccinimide (NCS) to first form the corresponding hydroximinoyl chloride, which is then treated with a base to eliminate hydrogen chloride and generate the nitrile oxide. core.ac.uk This intermediate is not isolated but is immediately trapped by a dipolarophile present in the reaction mixture.

Alternative methods for the in situ generation of nitrile oxides from oximes include the use of reagents such as t-butyl hypoiodite (B1233010) (t-BuOI) and hypervalent iodine compounds. These methods offer mild reaction conditions for the formation of the nitrile oxide.

Strategic Applications in 1,3-Dipolar Cycloaddition Reactions

Nitrile oxides are highly valuable intermediates in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.org The in situ generated 3,5-difluorobenzonitrile oxide readily participates in these reactions with various dipolarophiles, which are typically molecules containing a double or triple bond. wikipedia.org

The reaction of 3,5-difluorobenzonitrile oxide with alkynes yields highly substituted isoxazoles, which are aromatic heterocyclic compounds. youtube.com Similarly, its reaction with alkenes produces isoxazolines (4,5-dihydroisoxazoles). jocpr.comnih.gov These cycloaddition reactions are stereospecific and often exhibit high regioselectivity, making them a cornerstone for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org The reaction is a concerted process, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org

A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves reacting this compound with N-chlorosuccinimide in a solvent like DMF, followed by the addition of a dipolarophile, such as dimethylacetylenedicarboxylate (DMAD), and a base like triethylamine. sorbonne-universite.fr

| Dipolarophile | Product |

| Alkyne | Isoxazole |

| Alkene | Isoxazoline |

Derivatization to Diverse Nitrogen-Containing Functional Groups

The oxime functionality of this compound provides a versatile handle for its conversion into a range of other nitrogen-containing functional groups, expanding its utility in synthetic chemistry.

Conversion to Nitroalkanes via Oxidative Methods

The oxidation of aldoximes offers a direct route to the corresponding nitroalkanes. In the case of this compound, it can be oxidized to form 1,3-difluoro-5-(nitromethyl)benzene. A study details the use of peracetic acid for this transformation. The reaction involves treating the oxime with peracetic acid, which leads to the desired nitroalkane, although side products like the corresponding benzoic acid can also be formed. amazonaws.com This method provides a valuable pathway to introduce the nitro group, a versatile functional group in organic synthesis.

Synthesis of Imidoyl Fluorides and Subsequent Transformations (e.g., Amides, Amidines, Thioamides, Amines)

While the direct synthesis of imidoyl fluorides from this compound is not extensively detailed in the provided search results, the analogous transformation of oximes to imidoyl chlorides is a well-established reaction. rsc.org Imidoyl halides are versatile intermediates that can be converted into a variety of other functional groups. For example, hydrolysis of an imidoyl halide would lead to an amide. Reaction with an amine would produce an amidine, and treatment with a sulfur source like hydrogen sulfide (B99878) could yield a thioamide. Furthermore, reduction of the imidoyl halide or the subsequent amidine could provide access to the corresponding amine. The reactivity of the 3,5-difluorophenyl group can influence these transformations.

Formation and Reactivity of Oxime Ethers Derived from this compound

Synthetic Protocols for this compound Ethers

The synthesis of oxime ethers from this compound is a fundamental transformation that opens up pathways for further functionalization. The general method involves the deprotonation of the oxime's hydroxyl group with a suitable base, followed by nucleophilic substitution on an alkylating agent. This O-alkylation is a common strategy for preparing substrates for subsequent reactions, such as electrocyclizations. mdpi.com The choice of base and solvent is crucial for achieving high yields and can influence the stereoselectivity of the resulting oxime ether (E vs. Z isomer). mdpi.com

A typical protocol involves dissolving the this compound in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and treating it with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The corresponding alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) is then added to the reaction mixture.

Table 1: General Synthetic Protocol for this compound Ethers

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Deprotonation | This compound, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), 0 °C to room temperature. | Generation of the oximate anion. |

| 2 | Alkylation | Alkylating agent (e.g., R-X where X = I, Br, Cl), Room temperature. | Nucleophilic attack of the oximate on the electrophilic alkylating agent to form the ether linkage. |

| 3 | Work-up | Aqueous quench, extraction with an organic solvent, drying, and purification (e.g., chromatography). | Isolation and purification of the desired oxime ether product. |

Electrocyclization Reactions and Stereochemical Effects in Oxime Ether Transformations

Oxime ethers derived from 3,5-Difluorobenzaldehyde, when incorporated into a conjugated system, can participate in 6π-electrocyclization reactions to form nitrogen-containing heterocyclic compounds. nih.gov These reactions are thermally or photochemically induced and proceed through a concerted mechanism, where the stereochemistry of the starting material dictates the stereochemistry of the product according to the Woodward-Hoffmann rules. masterorganicchemistry.com

Research into the electrocyclization of azatriene systems has shown a profound stereochemical effect related to the oxime ether geometry. core.ac.uknih.gov Specifically, E-oxime ethers are found to be significantly more reactive towards 6π-electrocyclization than their corresponding Z-isomers. core.ac.uknih.govresearchgate.net Computational studies suggest this is due to a stabilizing n → π* orbital interaction in the transition state of E-isomers, which lowers the activation energy. core.ac.uknih.gov Unreactive Z-oxime ethers can sometimes be converted to the desired heterocyclic products through a photolytically promoted E→Z isomerization followed by the electrocyclization sequence. core.ac.uknih.gov For a hypothetical substrate derived from this compound ether, this stereochemical dependence would be a critical consideration for successful ring-closure.

Table 2: Stereochemical Influence in Oxime Ether Electrocyclization

| Isomer | Reactivity | Rationale | Potential Outcome |

| E -Oxime Ether | High | Lower activation energy due to favorable orbital interactions in the transition state. core.ac.uknih.gov | Efficient thermal 6π-electrocyclization to form the corresponding pyridine-fused heterocycle. |

| Z -Oxime Ether | Low / Inert | Higher activation energy for cyclization. core.ac.uknih.gov | No reaction under thermal conditions; may require photochemical isomerization to the E-isomer before cyclization can occur. core.ac.uknih.gov |

Metal-Catalyzed Reaction Pathways

The transformation of this compound into its ester derivatives unlocks access to a variety of powerful metal-catalyzed C-H activation and cross-coupling reactions.

Palladium-Catalyzed C-H Activation and Alkenylation with Oxime Esters

O-acyl oximes, or oxime esters, derived from 3,5-Difluorobenzaldehyde can serve as effective directing groups in palladium-catalyzed C-H activation reactions. The nitrogen atom of the oxime ester coordinates to the palladium center, positioning the catalyst to selectively activate a C-H bond, typically at the ortho position of an aromatic ring. This leads to the formation of a five- or six-membered palladacycle intermediate. nih.gov

This palladacycle can then undergo further reaction, such as alkenylation via a Mizoroki-Heck-type mechanism. mdpi.com In this process, an alkene inserts into the palladium-carbon bond of the cyclometalated intermediate. Subsequent β-hydride elimination regenerates the catalyst and yields the alkenylated product, effectively forming a new carbon-carbon bond at the site of the original C-H bond. mdpi.commdpi-res.com

Table 3: Representative Scheme for Pd-Catalyzed C-H Alkenylation

| Reactants | Catalyst System | Product |

| 3,5-Difluorobenzaldehyde O-acyl oxime, Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (optional), Base | ortho-Alkenylated 3,5-Difluorobenzaldehyde derivative |

Ruthenium-Alkylidene Mediated Olefination Reactions

While direct olefination of an oxime group using ruthenium-alkylidene catalysts is not a common transformation, these catalysts, such as the Grubbs catalyst, are exceptionally useful for olefination reactions of the parent aldehyde. 3,5-Difluorobenzaldehyde can be converted to various alkenes through cross-metathesis with other olefins. The resulting difluorophenyl-substituted alkene could then be converted to its corresponding oxime, or the oxime could be introduced prior to the metathesis step, provided it is compatible with the catalyst. For instance, a ruthenium-catalyzed ring-closing metathesis was used to form a bicyclic compound from a diene, which served as a key intermediate in natural product synthesis. vdoc.pub This demonstrates the potential for integrating ruthenium-mediated olefination into synthetic routes involving complex molecules.

Copper-Catalyzed Radical Cross-Coupling Reactions

Oxime esters, particularly those derived from cycloketones, can undergo copper-catalyzed reactions that proceed through radical intermediates. acs.orgresearchgate.net Under visible light irradiation or other initiation methods, a copper catalyst can facilitate the single-electron reduction of the O-acyl oxime, leading to the formation of an iminyl radical. nih.gov This radical species can then undergo fragmentation, such as C-C bond cleavage in the case of cyclic systems, to generate a cyanoalkyl radical. researchgate.netnih.gov This open-chain radical is then trapped in a copper-catalyzed cross-coupling step with various partners, including alkynes, alkenes, or boronic acids, to form new C-C or C-heteroatom bonds. acs.orgnih.gov This strategy provides access to complex, cyano-containing molecules from readily available oxime esters. acs.orgbohrium.com

Table 4: Copper-Catalyzed Radical Cross-Coupling of Oxime Ester Derivatives

| Reaction Type | Coupling Partner | Product Type |

| Three-component coupling acs.org | Alkene and Terminal Alkyne | Cyanoalkyl-containing propargylic compounds |

| Three-component coupling nih.gov | Styrene and Boronic Acid | 1,1-Diaryl-methane alkylnitriles |

| Tandem C-C cleavage/C-S coupling acs.org | Aryl thiol | Aryl cyanopropyl sulfides |

| C-C cleavage/C-S coupling researchgate.net | Sulfinate salt | Cyanoalkylated sulfones |

Cobalt(II)-Catalyzed Intermolecular C-H Amination

Cobalt(II) complexes, particularly cobalt(II)-porphyrins, are effective catalysts for intermolecular C-H amination. acs.orgnih.gov This reaction typically involves the use of an organic azide (B81097) as a nitrene source. acs.org The cobalt catalyst reacts with the azide to generate a cobalt(III)-nitrene radical intermediate. researchgate.net This highly reactive species can then abstract a hydrogen atom from a C-H bond in a substrate, followed by radical recombination to form a new C-N bond. acs.org This method shows a high degree of chemo- and stereoselectivity, enabling the amination of benzylic and aliphatic C-H bonds under mild conditions. acs.orgacs.org A substrate containing the this compound moiety could be targeted for C-H amination at a susceptible position, provided the oxime group itself does not interfere with the catalytic cycle. The reaction is valued for its broad substrate scope and functional group tolerance. researchgate.net

Mechanistic Investigations of Reactions Involving 3,5 Difluorobenzaldehyde Oxime

Mechanistic Models for Carbonyl-to-Oxime Condensation

The formation of 3,5-Difluorobenzaldehyde (B1330607) oxime from its corresponding aldehyde and hydroxylamine (B1172632) is a classic condensation reaction, the mechanism of which is well-understood. nih.govbyjus.com This process is typically catalyzed by acid and proceeds in two main stages: the formation of a tetrahedral intermediate followed by dehydration. researchgate.netyoutube.com

The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3,5-Difluorobenzaldehyde. youtube.comscribd.com This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.netyoutube.com

Under acidic conditions, the hydroxyl group of the carbinolamine intermediate is protonated, converting it into a good leaving group (water). masterorganicchemistry.com The nitrogen atom then uses its lone pair of electrons to form a double bond with the carbon, expelling the water molecule. youtube.com A final deprotonation step yields the stable 3,5-Difluorobenzaldehyde oxime product and regenerates the acid catalyst. nih.govmasterorganicchemistry.com The rate-determining step of this reaction can vary depending on the pH; under neutral or mildly basic conditions, dehydration of the intermediate is typically rate-limiting, whereas under more acidic conditions, the initial nucleophilic attack becomes the slower step. researchgate.net

Table 1: Key Steps in Carbonyl-to-Oxime Condensation

| Step | Description | Key Species |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen of hydroxylamine attacks the carbonyl carbon of 3,5-Difluorobenzaldehyde. This step is often acid-catalyzed. | Aldehyde, Hydroxylamine |

| 2. Intermediate Formation | A tetrahedral carbinolamine intermediate is formed. | Carbinolamine |

| 3. Protonation | The hydroxyl group of the intermediate is protonated to form a good leaving group (H₂O). | Protonated Carbinolamine |

| 4. Dehydration | A water molecule is eliminated as a double bond forms between the carbon and nitrogen atoms. | Protonated Imine |

| 5. Deprotonation | The protonated oxime is deprotonated to yield the final, neutral oxime product. | this compound |

Elucidation of Reaction Pathways in Nitrile Oxide Generation and Cycloadditions

Aldoximes like this compound are valuable precursors for the in-situ generation of nitrile oxides. These highly reactive intermediates are 1,3-dipoles that readily participate in cycloaddition reactions to form five-membered heterocycles, such as isoxazolines and isoxazoles. nih.govchem-station.com

The generation of 3,5-Difluorobenzonitrile (B1349092) oxide from the corresponding oxime is typically achieved through oxidation. Common methods involve treating the aldoxime with reagents like sodium hypochlorite (B82951) or N-bromosuccinimide. The mechanism involves the formation of an N-halo intermediate, which then undergoes base-promoted elimination of HX (where X is a halogen) to yield the nitrile oxide.

Once generated, the nitrile oxide (R-C≡N⁺-O⁻) acts as a 4π-electron component in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. chem-station.comchesci.com These reactions are generally considered to be concerted, pericyclic processes, similar to the Diels-Alder reaction, where the two new sigma bonds are formed simultaneously. chesci.com The regioselectivity and reactivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. scielo.br The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.comscielo.br Depending on the electronic nature of the dipolarophile (the alkene or alkyne), the cycloaddition can be dominated by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction. scielo.br

Detailed Mechanistic Studies of Metal-Catalyzed Transformations

The oxime functional group in this compound can serve as a versatile handle in a variety of metal-catalyzed transformations, enabling unique reactivity and mechanistic pathways.

The oxime moiety is an effective directing group in palladium-catalyzed C-H activation reactions. researchgate.netnih.gov The nitrogen atom of the oxime can coordinate to a Pd(II) catalyst, forming a stable five- or six-membered cyclometalated intermediate, often referred to as a palladacycle. nih.gov This chelation brings the palladium center into close proximity to a specific C-H bond (typically at the ortho position of an aromatic ring or a β- or γ-position of an alkyl chain), facilitating its cleavage. nih.govnih.gov

The C-H activation step itself is widely believed to proceed via a concerted metalation-deprotonation (CMD) mechanism. chemrxiv.org In this pathway, the C-H bond is broken in a single step with the assistance of an external or internal base, which abstracts the proton while the palladium center coordinates to the carbon. The oxime group, by pre-coordinating the catalyst, lowers the activation energy for this site-selective transformation. nih.gov

In some transformations, the N-O bond of the oxime or a derivative like an oxime ester can also play the role of an "internal oxidant." After the C-H activation and subsequent functionalization steps, the Pd(II) catalyst is often reduced to Pd(0). The N-O bond can be cleaved in a reductive elimination step to regenerate the active Pd(II) catalyst, thus completing the catalytic cycle without the need for an external oxidizing agent.

Mechanistic investigations into the olefination of oximes using ruthenium alkylidene catalysts have revealed a reaction pathway distinct from traditional olefin metathesis. oregonstate.eduacs.org Detailed studies suggest that these transformations proceed through the formation of intermediate ruthenium nitrides. nih.govacs.org

The proposed mechanism involves the reaction of the oxime with a ruthenium alkylidene complex. This leads to the cleavage of the C=N and N-O bonds of the oxime. The nitrogen atom from the oxime is transferred to the ruthenium center, forming a high-valent ruthenium nitride intermediate. acs.org Evidence for these nitride intermediates has been gathered through isotopic labeling studies (using ¹⁵N-labeled oximes) and trapping experiments. acs.org For instance, in the presence of a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), the nitrogen can be trapped as an iminophosphorane, confirming the generation of a transferable nitrogen species from the ruthenium nitride. acs.org These highly reactive nitride intermediates are key to the subsequent steps that form the final olefin product. oregonstate.eduacs.org

The transformation of oxime esters, often catalyzed by first-row transition metals like iron (Fe) and copper (Cu), proceeds via cleavage of the weak N-O bond to generate an iminyl radical. nih.govnsf.gov A key mechanistic question is whether this iminyl radical exists as a free species or remains bound to the metal center. acs.orgnih.gov

Recent density functional theory (DFT) calculations and experimental studies suggest that for many Fe(II) and Cu(I) catalyzed reactions, a metal-bound radical pathway is kinetically and thermodynamically favored over a free radical pathway. acs.orgnih.gov The process is believed to initiate with a single-electron transfer (SET) from the metal catalyst to the oxime ester. nsf.gov This leads to the cleavage of the N-O bond, forming a metal-bound iminyl radical (e.g., an Fe(III)-iminyl radical or a Cu(II)-iminyl radical) rather than a free iminyl radical. nih.gov

The nature of this intermediate has significant implications for reaction selectivity. A free radical is highly reactive and typically less selective. In contrast, a metal-bound radical's reactivity can be controlled and modulated by the ligands on the metal center. nih.gov This "controlled" radical reactivity opens the door to developing asymmetric transformations and achieving high enantioselectivity by using chiral ancillary ligands on the metal catalyst. acs.org

Table 2: Comparison of Radical Pathways in Oxime Ester Transformations

| Feature | Free Radical Pathway | Metal-Bound Radical Pathway |

|---|---|---|

| Radical Intermediate | Uncoordinated iminyl radical | Iminyl radical coordinated to the metal center (e.g., Fe(III) or Cu(II)) nih.gov |

| Formation | Homolytic cleavage, often thermally or photochemically induced. | Single Electron Transfer (SET) from a metal catalyst to the oxime ester. nsf.gov |

| Reactivity | Highly reactive, often leading to challenges in controlling selectivity. | Reactivity is modulated and controlled by the metal center and its ligands. nih.gov |

| Selectivity | Generally lower selectivity. | Potential for high selectivity, including enantioselectivity, through ligand design. acs.org |

Stereoelectronic Effects and Kinetic Isotope Effects in Transformation Mechanisms

The mechanisms of reactions involving this compound are significantly influenced by stereoelectronic effects and can be probed using kinetic isotope effects (KIE).

Stereoelectronic effects , which relate to the influence of orbital overlap and electronic properties on molecular geometry and reactivity, are crucial. For instance, oximes can exist as E and Z isomers. The specific geometry of the oxime can dictate its ability to act as a directing group in C-H activation, as only one isomer may present the optimal orientation for chelation and subsequent bond cleavage. chemrxiv.orgchemrxiv.org In cycloaddition reactions, the stereochemistry of the starting materials directly influences the stereochemistry of the product, a hallmark of concerted pericyclic reactions.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org A primary KIE is observed when a bond to an isotopically substituted atom is broken in the rate-limiting step. libretexts.org For example, in the Pd-catalyzed C-H activation of a substrate, replacing the targeted hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a kH/kD > 1) if the C-H bond cleavage is indeed the rate-determining step. nih.gov The absence of a significant KIE would suggest that another step in the catalytic cycle, such as reductive elimination or catalyst regeneration, is rate-limiting. Such studies have been instrumental in supporting the CMD mechanism in many directed C-H functionalization reactions. nih.gov

Advanced Applications and Methodological Contributions of 3,5 Difluorobenzaldehyde Oxime

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The structural motif of 3,5-Difluorobenzaldehyde (B1330607) oxime serves as a valuable starting point for the construction of a variety of heterocyclic systems. The oxime functionality, coupled with the electron-withdrawing nature of the difluorinated phenyl ring, facilitates a range of chemical transformations, leading to the formation of diverse and complex molecular architectures.

Precursor for Isoquinoline (B145761) Synthesis

While direct, specific examples of the use of 3,5-Difluorobenzaldehyde oxime in isoquinoline synthesis are not extensively detailed in the reviewed literature, the general utility of aromatic oximes in modern synthetic methodologies points to its potential as a precursor. Transition-metal-catalyzed reactions, particularly those employing rhodium(III) and palladium(II), have become powerful tools for the construction of isoquinoline frameworks from aromatic oximes. researchgate.netresearchgate.netnih.gov

These methods often rely on the oxime group as a directing group to facilitate C-H activation of the aromatic ring, followed by annulation with an alkyne or other coupling partner. researchgate.netnih.gov For instance, Rh(III)-catalyzed C-H activation and annulation of aromatic ketoximes with alkynes provides a regioselective route to substituted isoquinolines. researchgate.net Similarly, palladium-catalyzed C-H functionalization of aromatic oximes has been developed as a strategy for isoquinoline synthesis. nih.govresearchgate.netmdpi.comorganic-chemistry.org Given the electronic properties of the 3,5-difluorophenyl group, it is anticipated that this compound would be a viable substrate in these catalytic systems, likely influencing the reactivity and regioselectivity of the cyclization process. Further research in this area could lead to the development of novel isoquinoline derivatives with unique electronic and biological properties.

Pathways to Isoxazoles and 2-Isoxazolines

A well-established application of aldoximes, including this compound, is in the synthesis of isoxazoles and 2-isoxazolines through 1,3-dipolar cycloaddition reactions. wikipedia.org This process involves the in situ generation of a nitrile oxide intermediate from the oxime, which then undergoes a cycloaddition reaction with a dipolarophile, such as an alkyne or an alkene. researchgate.netnih.gov

The general transformation can be represented as follows:

Generation of 3,5-Difluorobenzonitrile (B1349092) Oxide: this compound is oxidized to form the highly reactive 3,5-difluorobenzonitrile oxide.

[3+2] Cycloaddition: The generated nitrile oxide then reacts with a π-system.

With Alkynes: Reaction with an alkyne yields a 3-(3,5-difluorophenyl)-substituted isoxazole.

With Alkenes: Reaction with an alkene leads to the formation of a 3-(3,5-difluorophenyl)-substituted 2-isoxazoline. nih.govresearchgate.netresearchgate.netnih.gov

The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the electronic and steric nature of both the nitrile oxide and the dipolarophile. The electron-withdrawing fluorine atoms on the aromatic ring of 3,5-difluorobenzonitrile oxide can affect the frontier molecular orbital energies of the dipole, thereby influencing its reactivity and the regiochemical outcome of the cycloaddition. core.ac.uk This pathway provides a versatile and efficient route to a wide array of fluorinated five-membered heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Heteroaromatic Boronic Acid Derivatives

The synthesis of heteroaromatic boronic acid derivatives is of great importance due to their extensive use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While direct applications of this compound in this area are not explicitly documented, related methodologies suggest its potential as a precursor.

One promising approach involves the use of oximes in directed catalytic asymmetric hydroboration to generate chiral tertiary boronic esters. nih.gov This method utilizes the oxime group to direct a rhodium-catalyzed hydroboration of an adjacent alkene, leading to the formation of a boronic ester with high enantioselectivity. Subsequent transformations of the resulting oxime-containing boronic ester could provide access to a variety of functionalized molecules.

Another relevant strategy is the synthesis of heteroaromatic boronic acid derivatives through an oxime ether electrocyclization sequence. dntb.gov.uaresearchgate.net This method involves a diboration/6π-electrocyclization cascade of aromatic oxime ethers bearing an ortho-alkyne group to produce isoquinoline boronic esters. Although this has not been specifically demonstrated with a this compound derivative, the general applicability of the reaction suggests that a suitably functionalized precursor could potentially undergo this transformation to yield novel fluorinated heteroaromatic boronic esters.

Integration into Polymer Science for Functional Materials

The incorporation of specific chemical functionalities into polymer backbones is a key strategy for the development of advanced materials with tailored properties. This compound has found a significant application in this field, particularly in the synthesis of polymers for organic electronics.

Oxime-Functionalized Fluorene (B118485) Polymers in Organic Optoelectronics

In a notable study, a fluorinated polymer, designated as PBFO-F, was synthesized for use in organic solar cells. rsc.org This polymer incorporates an oxime-functionalized fluorene unit, where the oxime is derived from a difluorobenzaldehyde, consistent with the structure of this compound. researchgate.netresearchgate.netrsc.org The inclusion of the difluorinated oxime moiety serves to modulate the electronic properties of the polymer, which is a critical factor in the performance of organic photovoltaic devices.

The fluorinated polymer, PBFO-F, when used as a donor material in a non-fullerene organic solar cell with a Y6 acceptor, demonstrated superior photovoltaic performance compared to its non-fluorinated counterpart. The key performance parameters are summarized in the table below.

| Polymer | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |

| PBFO-F | 0.84 | 23.17 | 55.2 | 10.71 |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

The enhanced performance of the fluorinated polymer highlights the significant impact of the this compound-derived unit on the material's properties. The electron-withdrawing nature of the fluorine atoms can lower the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) in the solar cell. rsc.orgnih.govnih.govresearchgate.netmdpi.com This demonstrates the strategic utility of incorporating this compound into conjugated polymers for the development of high-efficiency organic optoelectronic devices. mdpi.comsioc.ac.cn

Utilization in Chemoselective Bioconjugation Strategies

Chemoselective ligation reactions are indispensable tools in chemical biology, enabling the site-specific modification of biomolecules in complex biological environments. The reaction between an aldehyde or ketone and an aminooxy group to form a stable oxime bond is a prominent example of such a bioorthogonal reaction. researchgate.netnih.gov

Aromatic aldehydes are known to be potent electrophiles in oxime ligation reactions. nih.govnih.gov The rate of these ligations can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are expected to increase the electrophilicity of the aldehyde's carbonyl carbon, thereby potentially accelerating the rate of oxime formation.

Computational and Theoretical Studies on 3,5 Difluorobenzaldehyde Oxime and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Energetics

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect leads to a polarization of the sigma (σ) bonds, drawing electron density away from the aromatic ring and towards the fluorine atoms. This redistribution of electron density impacts the molecule's reactivity and electrostatic potential.

Theoretical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For 3,5-Difluorobenzaldehyde (B1330607) oxime, the MEP map would likely show regions of negative electrostatic potential around the fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Energetic properties such as the heat of formation and total energy can also be calculated. These values provide insights into the thermodynamic stability of the molecule. Comparing the calculated energies of 3,5-Difluorobenzaldehyde oxime with its non-fluorinated counterpart, benzaldehyde (B42025) oxime, would quantitatively demonstrate the stabilizing or destabilizing effect of the fluorine substituents.

Illustrative Data Table of Calculated Energetic Properties:

| Property | Benzaldehyde Oxime (Calculated) | This compound (Calculated) |

| Total Energy (Hartree) | -401.8 | -600.5 |

| Heat of Formation (kcal/mol) | 25.7 | -58.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes to show expected trends. Actual values would require specific quantum chemical calculations.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction mechanisms can be proposed and evaluated.

For instance, the hydrolysis of the oxime back to the corresponding aldehyde and hydroxylamine (B1172632) can be studied computationally. The calculations would involve identifying the transition state for the nucleophilic attack of water on the carbon atom of the C=N bond. The energy barrier for this reaction, known as the activation energy, can be determined, providing a measure of the reaction rate. The electron-withdrawing nature of the difluorinated ring is expected to make the imine carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially lowering the activation energy for hydrolysis compared to benzaldehyde oxime.

Furthermore, computational studies can explore the mechanisms of other reactions, such as the Beckmann rearrangement, where the oxime is converted to an amide. The calculations would help in understanding the stereoelectronic requirements of the reaction and how the fluorine substituents might influence the migratory aptitude of the phenyl group. Identifying the transition state structures provides crucial information about the geometry of the molecule as it transforms from reactant to product. nih.gov

Assessment of Fluorine Substitution Effects on Molecular Orbitals and Reactivity (e.g., HOMO/LUMO Analysis)

The introduction of fluorine atoms has a profound effect on the molecular orbitals of this compound, which in turn governs its reactivity. Frontier Molecular Orbital (FMO) theory is often employed to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. tandfonline.com

Due to the strong electron-withdrawing nature of fluorine, the energies of both the HOMO and LUMO of this compound are expected to be lower than those of benzaldehyde oxime. nih.gov The lowering of the LUMO energy makes the molecule a better electron acceptor, enhancing its reactivity towards nucleophiles. Conversely, the lowering of the HOMO energy suggests it is a poorer electron donor.

The HOMO-LUMO gap is a measure of the molecule's excitability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. tandfonline.com The effect of the two fluorine atoms on the HOMO-LUMO gap can be predicted through computational analysis.

Illustrative Data Table of Frontier Molecular Orbital Energies:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde Oxime (Calculated) | -6.2 | -0.8 | 5.4 |

| This compound (Calculated) | -6.8 | -1.5 | 5.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes to show expected trends. Actual values would require specific quantum chemical calculations.

The distribution of the HOMO and LUMO across the molecule can also be visualized. In benzaldehyde oximes, the HOMO is typically localized on the aromatic ring and the oxime group, while the LUMO is often distributed over the C=N bond and the aromatic ring. The fluorine substitution would likely influence the specific distribution of these orbitals.

Conformational Analysis and Stereochemical Preferences (E/Z Isomers)

Like other oximes, this compound can exist as two geometric isomers, designated as E and Z. These isomers arise from the restricted rotation around the carbon-nitrogen double bond. The E isomer has the hydroxyl group oriented anti (opposite) to the aromatic ring, while in the Z isomer, it is syn (same side).

Computational methods can be used to perform a conformational analysis to determine the relative stabilities of the E and Z isomers. This involves calculating the ground-state energies of both isomers. The isomer with the lower energy is predicted to be the more stable and, therefore, the major product under thermodynamic control. nih.gov

The energy difference between the two isomers is typically small, and both may be present in a sample. mdpi.com Theoretical calculations can also be used to investigate the energy barrier for the interconversion between the E and Z isomers. This isomerization can occur either through a planar inversion at the nitrogen atom or by rotation around the C=N bond, with the former generally being the lower energy pathway. The transition state for this process can be located and its energy calculated to determine the activation barrier. nih.gov

Furthermore, within each isomer, there can be different conformations arising from the rotation around the N-O single bond (syn-periplanar vs. anti-periplanar orientation of the O-H bond relative to the C=N bond). A detailed potential energy surface scan can reveal the most stable conformations for both the E and Z isomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Difluorobenzaldehyde oxime, and what are their critical optimization parameters?

- Answer : The oxime is synthesized via condensation of 3,5-difluorobenzaldehyde with hydroxylamine. Key parameters include pH control (neutral to mildly acidic conditions), reaction temperature (typically 60–80°C), and stoichiometric ratios. For example, related oxime syntheses (e.g., SDM-8) achieved an 18% yield after four steps, requiring chiral resolution for enantiopure products . Solvent choice (e.g., methanol or DMF) and catalyst selection (e.g., NaH) significantly influence reaction efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of 1H/19F NMR to confirm fluorine substitution patterns and oxime formation (e.g., disappearance of the aldehyde proton at ~10 ppm and appearance of an oxime proton at ~8–9 ppm). HPLC or GC-MS can assess purity, while FT-IR verifies the C=N bond (stretching ~1600 cm⁻¹). Reference data for the parent aldehyde (e.g., refractive index: 1.493; density: 1.296 g/mL) can validate starting material quality .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer : Classified under UN 1989 (Aldehydes, n.o.s.), it requires storage in ventilated areas, PPE (gloves, goggles), and avoidance of skin contact. Waste must be segregated and disposed via certified hazardous waste services. Combustible dust precautions apply during synthesis .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve oxime yield and regioselectivity?

- Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of hydroxylamine.

- Catalysts : NaH or pyridine improves deprotonation efficiency .

- Temperature gradients : Higher temps (80–100°C) reduce reaction time but may increase side products.

- Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiomeric purity, as demonstrated in SDM-8 synthesis .

Q. What analytical challenges arise in detecting trace byproducts during oxime synthesis, and how can they be addressed?

- Answer : Byproducts like unreacted aldehyde or hydroxylamine adducts require LC-MS/MS for detection. For structural ambiguity, 2D NMR (e.g., NOESY) identifies spatial proximity of fluorine substituents. Comparative analysis with reference spectra (e.g., aromatic proton shifts at 7.12–7.90 ppm) helps resolve overlaps .

Q. What mechanistic hypotheses explain the biological activity of this compound derivatives in pharmacological models?

- Answer : Fluorine atoms enhance metabolic stability and membrane permeability via increased lipophilicity. In PET tracer studies, fluorinated oximes like SDM-8 exhibit high binding affinity to synaptic vesicle glycoproteins, suggesting potential for CNS imaging . Computational docking studies can further elucidate interactions with enzyme active sites (e.g., triazinone derivatives in ) .

Q. How do fluorine substituents influence the spectroscopic and electronic properties of the oxime?

- Answer : 19F NMR reveals deshielding effects (δ ~ -110 to -120 ppm) due to electron-withdrawing fluorine atoms. X-ray crystallography of structurally analogous oximes (e.g., (E)-3,5-dimethoxybenzaldehyde oxime) demonstrates how fluorine positioning affects molecular packing and hydrogen bonding .

Q. What strategies validate the role of this compound in supramolecular or host-guest systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.